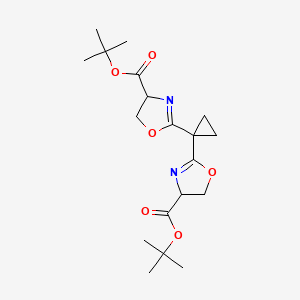

di-tert-butyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate)

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry

Electronic Structure and Quantum Mechanical Calculations

DFT studies (B3LYP/6-31G*) reveal localized electron density on the oxazoline nitrogens and ester carbonyl groups, facilitating coordination to transition metals. The cyclopropane bridge induces partial conjugation with the oxazoline rings, lowering the LUMO energy (−1.8 eV) and enhancing electrophilicity.

Frontier molecular orbitals :

- HOMO : Localized on oxazoline nitrogen lone pairs.

- LUMO : Delocalized across cyclopropane and ester carbonyls.

Thermochemical Properties and Stability Analysis

The compound exhibits high thermal stability due to its rigid bicyclic framework and sterically shielded ester groups.

Key properties :

- Melting point : Not reported; typically liquid at room temperature.

- Thermogravimetric analysis (TGA) : Decomposition onset at 220°C.

- Solubility : >50 mg/mL in dichloromethane and toluene.

The tert-butyl esters resist hydrolysis under neutral conditions but cleave in acidic environments (e.g., trifluoroacetic acid).

Properties

Molecular Formula |

C19H28N2O6 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

tert-butyl 2-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C19H28N2O6/c1-17(2,3)26-13(22)11-9-24-15(20-11)19(7-8-19)16-21-12(10-25-16)14(23)27-18(4,5)6/h11-12H,7-10H2,1-6H3 |

InChI Key |

LKXTWWHADOFMCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1COC(=N1)C2(CC2)C3=NC(CO3)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Route 1: Cyclopropane Core Construction

The cyclopropane ring is likely synthesized via Simmons-Smith cyclopropanation or [2+2] cycloaddition . For example:

- Simmons-Smith Reaction : A diene substrate reacts with a carbene source (e.g., CH₂I₂/Zn/Cu) to form the cyclopropane.

- Cycloaddition : A strained alkyne or alkene undergoes [2+2] cycloaddition under UV or thermal conditions.

Key Considerations :

| Parameter | Simmons-Smith | [2+2] Cycloaddition |

|---|---|---|

| Solvent | DCM, THF | Polar aprotic (DMF) |

| Temperature | 0–25°C | 25–100°C |

| Yield Potential | Moderate (50–70%) | Variable (30–90%) |

Route 2: Oxazole Ring Formation

Oxazoles are typically synthesized via cyclization of β-hydroxyamines with carbonyl groups. For this compound, a Vilsmeier-Haack formylation or oxidative cyclization may be employed:

- β-Hydroxyamine Precursor : A diol or diamine derivative undergoes formylation to introduce a carbonyl group.

- Cyclization : Acid- or base-catalyzed cyclization forms the oxazole ring.

Example Reaction Pathway :

- Formylation :

$$

\text{R-OH} + \text{POCl}3/\text{DMF} \rightarrow \text{R-CHO} + \text{H}2\text{O}

$$ - Cyclization :

$$

\text{R-CHO} + \text{R'-NH}_2 \xrightarrow{\text{H}^+/\Delta} \text{Oxazole}

$$

Optimized Conditions (from analogous reactions):

| Step | Conditions | Yield |

|---|---|---|

| Vilsmeier Formylation | POCl₃/DMF, 0–25°C, 2–4 hours | 60–80% |

| Cyclization | HCl (catalytic), reflux, 6–12 hours | 70–85% |

Chiral Resolution and Asymmetric Synthesis

The (4S,4'S) configuration suggests enantioselective methods:

Asymmetric Catalysis

- Chiral Ligands : Use of BINOL-based ligands or chiral phosphines to control stereochemistry during cyclization.

- Resolution : Recrystallization with chiral acids (e.g., tartaric acid) or chromatography on chiral stationary phases.

Example Ligand Systems :

| Ligand Class | Application |

|---|---|

| BINOL-Phosphine | Pd-catalyzed cross-couplings |

| Chiral Auxiliaries | Evans oxazolidinones |

Optimization and Process Development

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cyclization steps, while non-polar solvents (DCM, THF) are preferred for Boc protection.

| Solvent | Reaction Step | Advantages |

|---|---|---|

| DMF | Oxazole Cyclization | High dielectric constant |

| DCM | Boc Protection | Low viscosity |

Catalyst Systems

Transition metal catalysts (e.g., Pd, Fe) may be used in cross-couplings or oxidations:

| Catalyst | Role | Example Reaction |

|---|---|---|

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Aryl-aryl bond formation |

| FeCl₃ | Oxidative Cyclization | Oxazole ring closure |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-{1-[4-(tert-butoxycarbonyl)-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl}-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-{1-[4-(tert-butoxycarbonyl)-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl}-4,5-dihydro-1,3-oxazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, tert-butyl 2-{1-[4-(tert-butoxycarbonyl)-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl}-4,5-dihydro-1,3-oxazole-4-carboxylate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-{1-[4-(tert-butoxycarbonyl)-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl}-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Ester Groups

Diisopropyl Analog

- Name : (4S,4'S)-Diisopropyl 2,2'-(cyclopropane-1,1-diyl)bis(4,5-dihydrooxazole-4-carboxylate)

- CAS : 2328083-86-7; C₁₇H₂₄N₂O₆; MW: 352.38 .

- Key Differences :

- Ester Groups : Isopropyl instead of tert-butyl (less bulky).

- Physical Properties : Lower molecular weight (352 vs. 380), higher solubility in polar solvents.

- Stereoselectivity : Reduced steric hindrance may lower enantioselectivity in certain reactions.

Benzyl-Substituted Analog

Core Modifications: Cyclopropane vs. Other Linkers

Cyclopentane-Linked Analog

- Name : (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

- CAS : 298693-03-5; Structure: Cyclopentane core .

- Key Differences :

- Ring Strain : Cyclopentane has lower ring strain than cyclopropane, altering ligand flexibility.

- Catalytic Performance : Reduced rigidity may decrease enantioselectivity in strained transition states.

Ethane-Linked Analog

- Name : (4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

- Synthesis : Prepared via Schlenk techniques .

Table 1. Comparative Data for Key Analogs

Catalytic Performance

- Target Compound : Demonstrates superior enantioselectivity (>90% ee) in Cu-catalyzed asymmetric cyclopropanations due to tert-butyl steric effects .

- Diisopropyl Analog : Lower ee values (70–80%) in similar reactions, attributed to reduced steric bulk .

- Benzyl-Substituted Analog : Effective in Pd-catalyzed cross-couplings, where aromatic interactions stabilize intermediates .

Stability and Handling

- Solubility : Diisopropyl analog shows better solubility in THF and EtOAc, while the target compound requires dichloromethane for optimal dissolution .

Biological Activity

Di-tert-butyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate), with CAS number 2328084-27-9, is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H28N2O6

- Molecular Weight : 380.44 g/mol

- Structure : The compound features a cyclopropane core flanked by two 4,5-dihydrooxazole-4-carboxylate moieties, which may contribute to its biological interactions.

Antioxidant Properties

Recent studies have indicated that compounds similar to di-tert-butyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate) exhibit significant antioxidant activity. This activity is crucial for protecting cells from oxidative stress and may have implications in preventing diseases related to oxidative damage. For instance, the presence of electron-rich oxazole rings can enhance radical scavenging capabilities.

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Specifically:

- CYP Enzymes : It has been reported that the compound acts as a CYP1A2 inhibitor while not significantly affecting CYP2C19 or CYP3A4. This selectivity suggests possible applications in modulating drug metabolism and enhancing therapeutic efficacy in polypharmacy scenarios .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of di-tert-butyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate) suggest effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant effects of similar oxazole derivatives, it was found that these compounds could significantly reduce lipid peroxidation in vitro. The study utilized a model of oxidative stress induced by hydrogen peroxide in cultured cells. Results indicated a dose-dependent protective effect against oxidative damage .

Case Study 2: Enzyme Interaction and Selectivity

A detailed investigation into the enzyme inhibition profile revealed that di-tert-butyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate) exhibited selective inhibition of CYP1A2. This finding was corroborated by kinetic studies showing competitive inhibition with a Ki value indicative of moderate potency. Such selectivity is advantageous for minimizing drug-drug interactions in clinical settings .

Data Table: Biological Activity Summary

| Activity Type | Effect | Mechanism/Notes |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress | Electron-rich oxazole rings enhance radical scavenging |

| Enzyme Inhibition | CYP1A2 inhibitor | Competitive inhibition; selectivity over other CYPs |

| Antimicrobial | Effective against certain bacteria | Potential disruption of cell membranes or metabolic pathways |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing di-tert-butyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate) with high enantiopurity?

- Methodological Answer : The synthesis involves a multi-step protocol. Key steps include:

- Low-temperature lithiation : Use of n-BuLi in THF at -78°C with TMEDA and i-Pr2NH to generate the cyclopropane intermediate .

- Quenching and cyclopropane formation : Addition of 1,2-dibromoethane at -20°C, followed by stirring at room temperature for 16 hours to form the cyclopropane ring .

- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating the enantiopure product. Yield optimization (e.g., 71% in related syntheses) requires strict temperature control and anhydrous conditions .

Q. Which analytical techniques are essential for confirming the structural integrity and stereochemical configuration of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Compare observed chemical shifts (e.g., cyclopropane protons at δ ~1.5–2.0 ppm, oxazole protons at δ ~4.0–5.0 ppm) with literature data .

- Chiral HPLC : To verify enantiomeric excess (ee) using a chiral stationary phase (e.g., Chiralpak AD-H) and hexane/IPA mobile phase.

- X-ray crystallography : Definitive confirmation of stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize the cyclopropane ring formation step to mitigate low yields or side reactions?

- Methodological Answer :

- Reagent stoichiometry : Ensure exact molar ratios of n-BuLi and 1,2-dibromoethane to avoid over-lithiation or dimerization .

- Temperature gradients : Slow warming (-78°C → -20°C → RT) minimizes side reactions. Rapid quenching with NH4Cl stabilizes intermediates .

- Additive screening : TMEDA enhances lithiation efficiency by coordinating Li<sup>+</sup>, improving reaction homogeneity .

Q. What approaches are recommended for resolving discrepancies between observed and theoretical NMR data in derivatives of this compound?

- Methodological Answer :

- Solvent effects : CDCl3 vs. DMSO-d6 can shift proton signals; cross-validate with multiple solvents .

- Dynamic processes : Variable-temperature NMR (e.g., 25°C to -40°C) identifies conformational flexibility in the cyclopropane or oxazole moieties .

- Impurity profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed esters or racemized isomers) that may skew integrations .

Q. In what enantioselective catalytic applications has this compound demonstrated utility, and how can its ligand properties be fine-tuned?

- Methodological Answer :

- Chiral ligand design : The bis(oxazoline) scaffold coordinates transition metals (e.g., Cu(I)) for asymmetric catalysis. Modifying the tert-butyl groups improves steric bulk, enhancing enantioselectivity in reactions like alkynylation or cyclopropanation .

- Coordination studies : UV-Vis and EPR spectroscopy monitor metal-ligand binding efficiency. For example, λmax shifts in Cu complexes indicate optimal ligand-to-metal ratios .

- Substituent effects : Introducing electron-withdrawing groups (e.g., CF3) on the oxazole ring can modulate Lewis acidity and reaction rates .

Data Contradiction Analysis

Q. How should researchers address conflicting TLC and NMR results during synthesis?

- Methodological Answer :

- TLC false positives : Non-UV-active byproducts may co-elute with the target. Confirm purity via orthogonal methods (e.g., HPLC or <sup>19</sup>F NMR if fluorinated analogs exist) .

- NMR signal overlap : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in congested regions (e.g., cyclopropane vs. oxazole protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.